5-Benzyloxy-2-ethoxybenzaldehyde
Description
5-Benzyloxy-2-ethoxybenzaldehyde is an aromatic aldehyde derivative featuring a benzyloxy group at the 5-position and an ethoxy group at the 2-position of the benzaldehyde core. The benzyloxy group serves as a protective moiety for phenolic hydroxyl groups, while the ethoxy substituent may modulate electronic and steric properties, influencing reactivity and solubility .
Properties
Molecular Formula |
C16H16O3 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-ethoxy-5-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C16H16O3/c1-2-18-16-9-8-15(10-14(16)11-17)19-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 |
InChI Key |
PIBPGIBYORVHAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)OCC2=CC=CC=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Key Observations:
- Conversely, electron-donating ethoxy groups may activate the aromatic ring toward electrophilic substitution .
- Protective Group Utility: Benzyloxy groups are cleavable via hydrogenolysis, making the target compound valuable in multi-step syntheses (e.g., drug intermediates), whereas methoxy or acetyl groups are more stable under standard conditions .
Physicochemical Properties
- Lipophilicity : The benzyloxy and ethoxy groups in this compound likely confer higher logP values (~3.5–4.0 estimated) compared to analogs with hydroxyl or acetyl groups (e.g., 5-Ethoxy-2-hydroxybenzaldehyde: logP ~1.8). This enhances membrane permeability but reduces aqueous solubility .
- Melting Points : Bulky substituents (e.g., benzyloxy) typically elevate melting points due to reduced molecular symmetry and increased intermolecular forces. For instance, 5-Acetyl-2-methoxybenzaldehyde has a reported melting point of ~80–85°C , while the target compound may exceed 100°C.
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